molecular formula C24H34O5 B12682979 3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate CAS No. 83984-86-5

3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate

Cat. No.: B12682979
CAS No.: 83984-86-5
M. Wt: 402.5 g/mol
InChI Key: MPCDURSOWQINER-IWMXCVPLSA-N
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Description

3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate is a steroidal compound with the molecular formula C21H32O3 It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate typically involves multi-step organic reactions. One common method includes the acetylation and formylation of 3beta,17-Dihydroxypregn-5-en-20-one. The reaction conditions often require the use of acetic anhydride and formic acid in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective formation of the acetate and formate esters.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to ketones or carboxylic acids.

    Reduction: This reaction can reduce ketones to hydroxyl groups.

    Substitution: This reaction can replace functional groups with others, such as halogenation or esterification.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3beta,17-Diketo-pregn-5-en-20-one, while reduction may yield 3beta,17-Dihydroxypregn-5-en-20-one.

Scientific Research Applications

3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.

Comparison with Similar Compounds

Similar Compounds

    3beta,17-Dihydroxypregn-5-en-20-one: Lacks the acetate and formate groups.

    3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate): Contains two acetate groups instead of one acetate and one formate.

    3beta,17-Dihydroxypregn-5-en-20-one 3-formate: Contains only the formate group.

Uniqueness

3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of both acetate and formate groups allows for unique interactions and reactivity compared to similar compounds.

Properties

CAS No.

83984-86-5

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-formyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H34O5/c1-15(26)24(29-16(2)27)12-9-21-19-6-5-17-13-18(28-14-25)7-10-22(17,3)20(19)8-11-23(21,24)4/h5,14,18-21H,6-13H2,1-4H3/t18-,19+,20-,21-,22-,23-,24-/m0/s1

InChI Key

MPCDURSOWQINER-IWMXCVPLSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC=O)C)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C)OC(=O)C

Origin of Product

United States

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